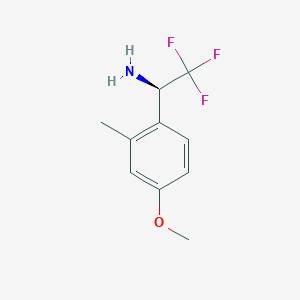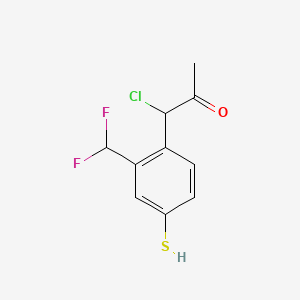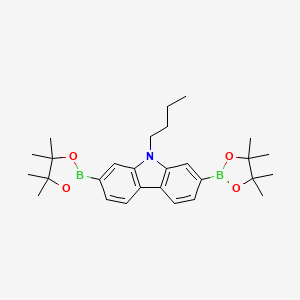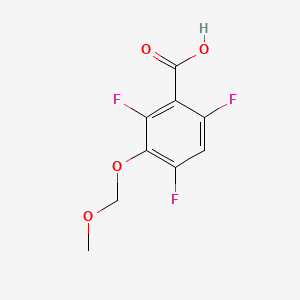![molecular formula C7H15N2+ B14039025 Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl- CAS No. 38571-88-9](/img/structure/B14039025.png)
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a propenylidene group, making it highly reactive and suitable for various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, typically involves the reaction of dimethylamine with propenylidene derivatives under controlled conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and chloroacetyl chloride as a reagent. The reaction is carried out at elevated temperatures (around 65-70°C) to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
化学反应分析
Types of Reactions
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are often conducted in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of substituted derivatives with varying functional groups .
科学研究应用
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, involves its interaction with various molecular targets and pathways. The dimethylamino group provides pH responsiveness and hydrophilicity, allowing the compound to interact with biological membranes and proteins. This interaction can lead to changes in cellular functions and signaling pathways, contributing to its biological effects .
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA): A water-soluble methacrylamide monomer with similar reactivity and applications in drug delivery and gene delivery systems.
N,N-Dimethylaminoethyl Methacrylate (DMAEMA): Another amine-containing monomer used in polymer synthesis and biomedical applications.
Uniqueness
Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical and physical properties.
属性
CAS 编号 |
38571-88-9 |
|---|---|
分子式 |
C7H15N2+ |
分子量 |
127.21 g/mol |
IUPAC 名称 |
3-(dimethylamino)prop-2-enylidene-dimethylazanium |
InChI |
InChI=1S/C7H15N2/c1-8(2)6-5-7-9(3)4/h5-7H,1-4H3/q+1 |
InChI 键 |
KLWCGYWAYQPVBC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C=CC=[N+](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-O-ethyl 5-O-methyl 3-nitroimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B14038966.png)





![Ethanone, 1-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14038997.png)


